

Phosphorus Tribromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphorus tribromide*

Cat. No.: *B121465*

[Get Quote](#)

CAS Number: 7789-60-8

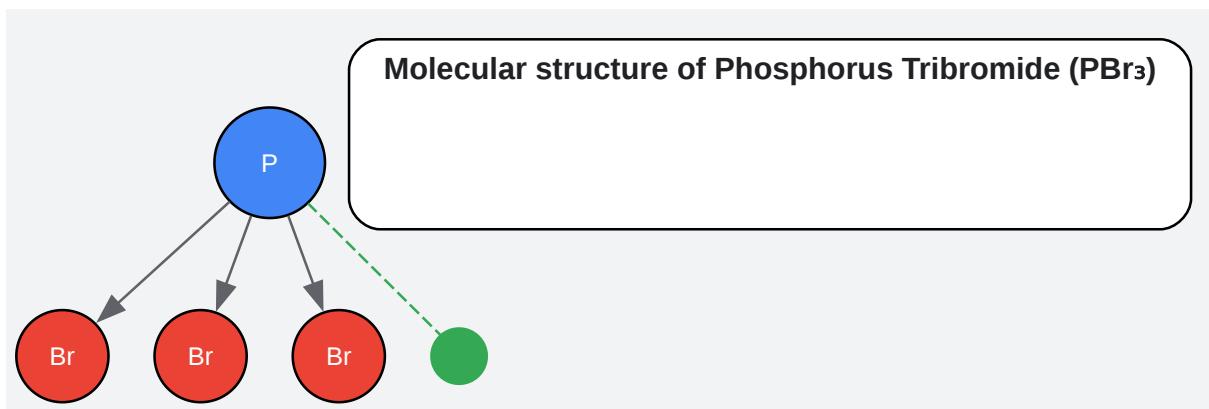
This technical guide provides an in-depth overview of **phosphorus tribromide** (PBr_3), a versatile and highly reactive reagent frequently employed in organic synthesis, particularly within the pharmaceutical and chemical research sectors. This document outlines its chemical structure, physical properties, synthesis, key reactions, and essential safety protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

Phosphorus tribromide is a colorless, fuming liquid with a sharp, penetrating odor.^{[1][2][3]} It is highly reactive and hydrolyzes in the presence of moisture. The central phosphorus atom in PBr_3 is sp^3 hybridized.^[4] Three of these hybrid orbitals form single bonds with the bromine atoms, while the fourth orbital is occupied by a lone pair of electrons.^[4] This arrangement results in a trigonal pyramidal molecular geometry.^[1]

A summary of its key physical and chemical properties is presented in the tables below for easy reference.

Physical Properties of Phosphorus Tribromide


Property	Value
Molecular Formula	PBr ₃
Molecular Weight	270.69 g/mol [2] [5] [6]
Appearance	Colorless, fuming liquid [1] [2] [3]
Density	2.852 g/cm ³ [1]
Melting Point	-41.5 °C (-42.7 °F; 231.7 K) [1]
Boiling Point	173.2 °C (343.8 °F; 446.3 K) [1]
Solubility	Reacts rapidly with water [1]
Refractive Index (n _D)	1.697 [1]

Chemical Identifiers

Identifier	Value
CAS Number	7789-60-8 [1] [5]
EC Number	232-178-2 [1] [5]
PubChem CID	24614 [1] [2]
UNII	58R3866PUA [1]
InChI	InChI=1S/Br3P/c1-4(2)3 [1]
SMILES	BrP(Br)Br [1]

Visualization of Molecular Structure

The following diagram illustrates the trigonal pyramidal structure of **phosphorus tribromide**, highlighting the central phosphorus atom, the three bromine atoms, and the lone pair of electrons on the phosphorus atom which influences its geometry.

Caption: Molecular structure of **Phosphorus Tribromide (PBr₃)**

Experimental Protocols

Synthesis of Phosphorus Tribromide

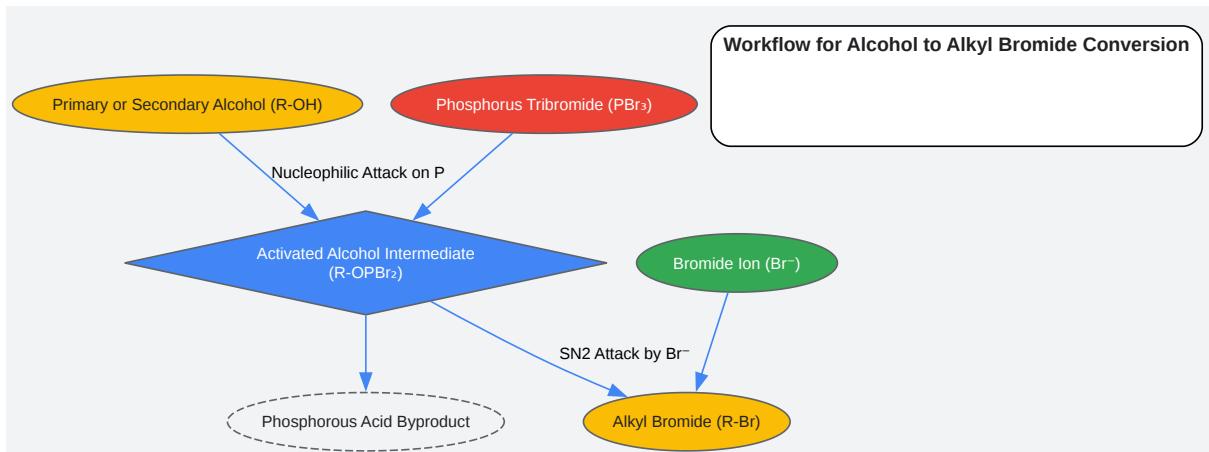
Phosphorus tribromide is typically synthesized by the reaction of red phosphorus with bromine.^[1] An excess of phosphorus is utilized to prevent the formation of phosphorus pentabromide (PBr₅).^[1] The reaction is highly exothermic and is often controlled by conducting it in a solvent, such as previously prepared PBr₃.^[1]

A general laboratory-scale protocol is as follows:

- A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.
- Red phosphorus and a dry solvent like carbon tetrachloride are placed in the flask.
- Dry bromine is added dropwise from the dropping funnel while vigorously stirring the mixture.
- After the addition of bromine is complete, the mixture is refluxed for a short period.
- The resulting solution is then decanted or filtered to remove unreacted phosphorus.
- The solvent is removed by distillation, and the crude **phosphorus tribromide** is purified by fractional distillation.

Conversion of Alcohols to Alkyl Bromides

A primary application of **phosphorus tribromide** is the conversion of primary and secondary alcohols to their corresponding alkyl bromides. This reaction generally proceeds with high yields and avoids the carbocation rearrangements that can occur when using hydrobromic acid.


The reaction mechanism involves two main steps:

- Activation of the Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr_3 . This results in the formation of a good leaving group.
- SN2 Attack: A bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the activated oxygen in an SN2 fashion. This leads to the formation of the alkyl bromide and a phosphorus-containing byproduct.

Due to the SN2 mechanism, this reaction works well for primary and secondary alcohols but is not suitable for tertiary alcohols.^[1] If the alcohol is chiral, the reaction typically proceeds with an inversion of stereochemistry at the reaction center.^[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the conversion of an alcohol to an alkyl bromide using **phosphorus tribromide**, highlighting the key steps and intermediates.

[Click to download full resolution via product page](#)

Caption: Workflow for Alcohol to Alkyl Bromide Conversion

Safety and Handling

Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water.^[1] It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- Handling: Keep away from moisture and water. Store in a tightly sealed container under an inert atmosphere.
- Spills: In case of a spill, do not use water. Use a dry absorbent material to clean up the spill.
- First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention.

This guide is intended to provide a comprehensive overview of **phosphorus tribromide** for research and development purposes. Always consult the Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com \[byjus.com\]](https://www.byjus.com/chemistry/phosphorus-tribromide/)
- 2. [harrellindustries.com \[harrellindustries.com\]](https://www.harrellindustries.com/phosphorus-tribromide.html)
- 3. Phosphorus tribromide | 7789-60-8 [chemicalbook.com](https://www.chemicalbook.com/Chemical-Product-Profile/7789-60-8-Phosphorus-Tribromide-7789-60-8.cfm)
- 4. [merckmillipore.com \[merckmillipore.com\]](https://www.merck-millipore.com/Products/Chemical-Products/Phosphorus-Tribromide)
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net](https://www.woelen.homescience.net/chemistry/phosphorus-tribromide/)
- 6. [masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com/chemistry/phosphorus-tribromide.html)
- To cite this document: BenchChem. [Phosphorus Tribromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121465#phosphorus-tribromide-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b121465#phosphorus-tribromide-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com